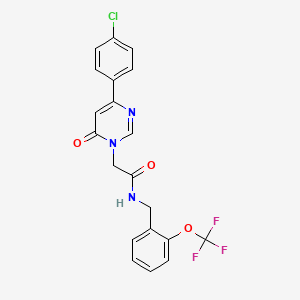

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide

Description

Properties

IUPAC Name |

2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF3N3O3/c21-15-7-5-13(6-8-15)16-9-19(29)27(12-26-16)11-18(28)25-10-14-3-1-2-4-17(14)30-20(22,23)24/h1-9,12H,10-11H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDUOHHQAWBXMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide is a synthetic compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with a chlorophenyl group and an acetamide moiety. The trifluoromethoxy group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

| Property | Value |

|---|---|

| Chemical Formula | C₁₆H₁₃ClN₄O₂ |

| Molecular Weight | 360.8 g/mol |

| CAS Number | 1251625-09-8 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been studied for its role as an inhibitor of various enzymes involved in metabolic pathways, particularly focusing on microsomal epoxide hydrolase (mEH), which plays a crucial role in the metabolism of xenobiotics and endogenous lipid mediators .

Enzyme Inhibition Studies

Research indicates that the compound exhibits potent inhibitory effects on mEH, with IC50 values reported in the low nanomolar range, suggesting a strong affinity for this target . The binding interactions have been rationalized through molecular docking studies, revealing critical pharmacophore units that contribute to its inhibitory potency.

Biological Activities

- Anti-inflammatory Activity :

- Anticancer Potential :

- Cytotoxicity Assessments :

Case Study 1: Inhibition of mEH

A study conducted by Barnych et al. highlighted the effectiveness of various substituted acetamides in inhibiting mEH, with this compound being one of the most potent inhibitors identified. The study provided detailed IC50 values and structure-activity relationship (SAR) insights that could guide future drug design efforts .

Case Study 2: Anti-inflammatory Effects

In another study focused on anti-inflammatory activity, this compound was tested in a rat model of inflammation. Results indicated a significant reduction in paw swelling compared to control groups, supporting its potential as an anti-inflammatory agent .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of certain enzymes and receptors.

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of microsomal epoxide hydrolase (mEH), an enzyme involved in the metabolism of xenobiotics and endogenous lipid mediators. Studies have shown that derivatives of this compound can achieve low nanomolar IC50 values, indicating high potency as mEH inhibitors .

Anti-cancer Properties

Compounds structurally related to 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide have been studied for their anti-cancer properties. They may inhibit tumor growth by interfering with cell signaling pathways involved in proliferation and survival .

Anti-inflammatory Effects

The compound's structural features suggest it may have anti-inflammatory properties, potentially acting as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). This could make it valuable in treating conditions characterized by inflammation, such as arthritis or other chronic inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrimidine Ring : The initial step often includes the cyclization of appropriate precursors to form the pyrimidine structure.

- Substitution Reactions : The introduction of the chlorophenyl group and trifluoromethoxy benzyl group is achieved through nucleophilic substitution reactions.

- Final Acetamide Formation : The final step involves converting the intermediate into the acetamide derivative through acylation reactions.

These synthetic routes highlight the versatility and reactivity of the compound, making it suitable for further modifications to enhance its biological activity .

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Inhibition of Microsomal Epoxide Hydrolase

A study focused on synthesizing various derivatives of this compound to evaluate their inhibitory effects on mEH. The results indicated that specific modifications to the side chains significantly increased potency, with some derivatives exhibiting IC50 values in the low nanomolar range, validating their potential as therapeutic agents for diseases linked to mEH activity .

Case Study 2: Anti-cancer Screening

In another investigation, researchers screened a library of compounds related to this structure against various cancer cell lines. The findings demonstrated that certain derivatives effectively inhibited cell proliferation and induced apoptosis in cancer cells, suggesting their potential as anti-cancer therapeutics .

Comparison with Similar Compounds

Structural Analogues in Pharmacopeial Literature

describes stereoisomeric pyrimidinone-acetamides with distinct substituents:

- (R)- and (S)-isomers: These compounds feature 2,6-dimethylphenoxy and diphenylhexane groups instead of chlorophenyl/trifluoromethoxy substituents .

Key Difference : The target compound lacks the stereochemical complexity and bulky diphenylhexane backbone seen in analogues, which may reduce synthetic complexity but limit selectivity for chiral targets .

Substituent Effects in Pyrimidinone Derivatives

highlights 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides , which differ in two critical aspects:

- Thioether linkage: Replacing the oxygen in the pyrimidinone core with sulfur (as in compounds) increases electron density and may enhance nucleophilic reactivity .

- Methyl vs.

Physicochemical Impact :

| Compound | Pyrimidinone Substituent | Acetamide Substituent | LogP* (Predicted) |

|---|---|---|---|

| Target Compound | 4-Chlorophenyl | 2-Trifluoromethoxybenzyl | ~3.5 |

| Analogues | 4-Methyl, 2-thio | N-Benzyl/aryl | ~2.8–3.2 |

*LogP estimated using fragment-based methods. The target’s trifluoromethoxy group increases hydrophobicity relative to benzyl or thiophene-based analogues.

Q & A

What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound with high purity?

Answer:

The synthesis typically involves multi-step reactions, including:

- Cyclocondensation of substituted pyrimidine precursors with chlorophenyl derivatives under reflux conditions (e.g., acetonitrile at 80°C for 12 hours) .

- Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF, monitored by TLC .

- Purification via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization from ethanol .

Key Parameters:

| Step | Solvent | Temperature | Catalyst | Yield Optimization |

|---|---|---|---|---|

| Cyclocondensation | Acetonitrile | 80°C | None | 16-hour reaction time |

| Amidation | DMF | RT | EDC/HOBt | pH control (6.5–7.0) |

Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

- 1H/13C NMR : Assign protons and carbons in the pyrimidinone ring (δ 6.8–7.5 ppm for aromatic protons) and trifluoromethoxy group (δ 4.3–4.7 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 480.12) .

- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Advanced Tip: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the benzyl and pyrimidinone regions .

How can researchers resolve discrepancies in reported biological activities of structurally analogous compounds?

Answer:

- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) using both fluorescence-based and radiometric methods .

- Structural Comparison : Overlay X-ray crystallography data of analogs to identify critical substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) influencing activity .

- Meta-Analysis : Cross-reference PubChem bioactivity data (e.g., IC₅₀ values) with in-house assays to assess reproducibility .

What computational strategies predict this compound’s biological targets and binding modes?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or GPCRs, focusing on the pyrimidinone core’s hydrogen-bonding potential .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in GROMACS (20 ns trajectories) to assess stability of the trifluoromethoxy group in hydrophobic pockets .

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors, aromatic rings) using Schrödinger’s Phase .

How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

- Core Modifications : Synthesize analogs with variations at the 4-chlorophenyl (e.g., bromo, methyl) and trifluoromethoxy positions .

- Bioisosteric Replacement : Substitute the pyrimidinone oxygen with sulfur or NH to evaluate electronic effects on target binding .

- Activity Cliffs : Use IC₅₀ data from kinase assays to identify abrupt changes in potency linked to specific substituents .

What are the challenges in scaling up the synthesis, and how can they be mitigated?

Answer:

- Solvent Selection : Replace DMF with less toxic solvents (e.g., 2-MeTHF) for large-scale amidation .

- Catalyst Recycling : Optimize Pd/C or Ni catalysts for Suzuki-Miyaura couplings to reduce metal leaching .

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and minimize impurities .

How do researchers validate the compound’s stability under physiological conditions?

Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours .

- LC-MS Analysis : Identify degradation products (e.g., hydrolyzed acetamide or oxidized pyrimidinone) .

- Plasma Stability Assays : Incubate with human plasma (37°C, 1 hour) and quantify remaining compound via UPLC .

What strategies are recommended for elucidating the mechanism of action in cellular models?

Answer:

- CRISPR-Cas9 Knockout : Target putative receptors (e.g., tyrosine kinases) in HEK293 cells to assess activity loss .

- Thermal Proteome Profiling (TPP) : Identify engaged targets by monitoring protein melting shifts in compound-treated lysates .

- Pathway Enrichment Analysis : Use RNA-seq data to map differentially expressed genes to signaling pathways (e.g., MAPK/ERK) .

How can researchers address low solubility in aqueous buffers during in vitro assays?

Answer:

- Co-Solvent Systems : Use 10% DMSO/PBS or cyclodextrin-based formulations .

- Salt Formation : Synthesize hydrochloride or sodium salts of the acetamide group .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) to enhance cellular uptake .

What are the best practices for reconciling contradictory data between in vitro and in vivo studies?

Answer:

- Pharmacokinetic Profiling : Measure plasma half-life, Cmax, and bioavailability in rodent models to explain efficacy gaps .

- Metabolite Identification : Use LC-HRMS to detect in vivo metabolites that may lack activity .

- Dose Escalation Studies : Test higher doses in animal models to overcome poor tissue penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.